![molecular formula C11H11N3 B567580 5-Cyano-1-isopropylbenzoimidazole CAS No. 1215206-55-5](/img/structure/B567580.png)
5-Cyano-1-isopropylbenzoimidazole
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Overview
Description
5-Cyano-1-isopropylbenzoimidazole, also known as 1-isopropyl-1H-benzimidazole-5-carbonitrile, is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Cyano-1-isopropylbenzoimidazole consists of an imidazole ring substituted with a cyano group at the 5-position and an isopropyl group at the 1-position . The InChI code for this compound is 1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3 .Physical And Chemical Properties Analysis
5-Cyano-1-isopropylbenzoimidazole has a molecular weight of 185.23 .Scientific Research Applications
Catalysis and Organic Synthesis
5-Cyanoimidazole derivatives have been identified as novel ligands in nickel-catalyzed cross-electrophile couplings. These compounds have facilitated the preparation of alkylated arene products, expanding the scope of reductive couplings to include sterically hindered substrates prevalent in biologically active molecules (Biswas et al., 2020).
Molecular Studies and Electronic Structure
Research has also delved into the geometries, electronic structures, and protonation effects of cyano-imino and oxomethylene derivatives. These studies have shed light on intramolecular interactions and the zwitterionic character of these compounds, providing insight into their reactivity and potential applications in molecular design (Rayat & Glaser, 2003).
Future Directions
Mechanism of Action
Mode of Action:
- Gout and Urate Metabolism : Gout is characterized by the accumulation of monosodium urate crystals in joints, leading to inflammation. 5-Cyano-1-isopropylbenzoimidazole likely affects urate metabolism, possibly by inhibiting enzymes involved in purine metabolism .
Action Environment:
Keep in mind that specific studies on 5-Cyano-1-isopropylbenzoimidazole are limited, and further research is needed to fully elucidate its mechanism of action. Environmental factors play a crucial role in its efficacy and stability. 🌿🔬
properties
IUPAC Name |
1-propan-2-ylbenzimidazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUZNBDWBQODIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682071 |
Source
|
Record name | 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-55-5 |
Source
|
Record name | 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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